P2Y6 Receptor Antagonist Activity: A Cross-Study Comparison of Potency
In a direct head-to-head comparison of compounds within the same 4,6-dimethylpyrimidine class, the target compound exhibits an IC50 of 2910 nM for antagonism of the human P2Y6 receptor. This is contrasted with a more potent analog in the same class, which has an IC50 of 37 nM under a similar assay format, a difference of approximately 78-fold [1]. This comparative data quantifies the target compound's modest inherent activity, establishing a clear baseline for its role as an intermediate rather than a final active pharmaceutical ingredient. A separate study reports an IC50 of 4300 nM for the same target [2]. Its low potency underscores its primary value as a synthetic building block, while still providing a defined biological profile that can be used for quality control and comparative studies.
| Evidence Dimension | Potency (IC50) at the human P2Y6 receptor |
|---|---|
| Target Compound Data | 2910 nM |
| Comparator Or Baseline | A related 4,6-dimethylpyrimidine analog (CHEMBL1321988) with an IC50 of 37 nM |
| Quantified Difference | 78-fold lower potency for the target compound |
| Conditions | Antagonist activity at human P2Y6 receptor expressed in human 1321N1 cells assessed as inhibition of UDP-induced intracellular calcium mobilization [1]. |
Why This Matters
This data allows a scientific user to understand the compound's intrinsic activity profile, confirming it is a low-potency intermediate suitable for further chemical optimization rather than a tool compound for direct biological studies.
- [1] BindingDB. (n.d.). BDBM50569546 (CHEMBL4876210) vs. BDBM50454137 (CHEMBL1321988). View Source
- [2] BindingDB. (n.d.). BDBM50569546 (CHEMBL4876210): Alternative assay result for P2Y6 receptor. View Source
